Cas no 2228251-06-5 (methyl 2-hydroxy-2-(2-methoxy-6-methylpyridin-4-yl)acetate)
methyl 2-hydroxy-2-(2-methoxy-6-methylpyridin-4-yl)acetate Chemical and Physical Properties
Names and Identifiers
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- methyl 2-hydroxy-2-(2-methoxy-6-methylpyridin-4-yl)acetate
- EN300-1760438
- 2228251-06-5
-
- Inchi: 1S/C10H13NO4/c1-6-4-7(5-8(11-6)14-2)9(12)10(13)15-3/h4-5,9,12H,1-3H3
- InChI Key: UFFHZGJAWFZDMZ-UHFFFAOYSA-N
- SMILES: OC(C(=O)OC)C1C=C(N=C(C)C=1)OC
Computed Properties
- Exact Mass: 211.08445790g/mol
- Monoisotopic Mass: 211.08445790g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 222
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 68.6Ų
methyl 2-hydroxy-2-(2-methoxy-6-methylpyridin-4-yl)acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1760438-0.05g |
methyl 2-hydroxy-2-(2-methoxy-6-methylpyridin-4-yl)acetate |
2228251-06-5 | 0.05g |
$1200.0 | 2023-09-20 | ||
| Enamine | EN300-1760438-0.1g |
methyl 2-hydroxy-2-(2-methoxy-6-methylpyridin-4-yl)acetate |
2228251-06-5 | 0.1g |
$1257.0 | 2023-09-20 | ||
| Enamine | EN300-1760438-0.25g |
methyl 2-hydroxy-2-(2-methoxy-6-methylpyridin-4-yl)acetate |
2228251-06-5 | 0.25g |
$1315.0 | 2023-09-20 | ||
| Enamine | EN300-1760438-0.5g |
methyl 2-hydroxy-2-(2-methoxy-6-methylpyridin-4-yl)acetate |
2228251-06-5 | 0.5g |
$1372.0 | 2023-09-20 | ||
| Enamine | EN300-1760438-1.0g |
methyl 2-hydroxy-2-(2-methoxy-6-methylpyridin-4-yl)acetate |
2228251-06-5 | 1g |
$1429.0 | 2023-06-03 | ||
| Enamine | EN300-1760438-2.5g |
methyl 2-hydroxy-2-(2-methoxy-6-methylpyridin-4-yl)acetate |
2228251-06-5 | 2.5g |
$2800.0 | 2023-09-20 | ||
| Enamine | EN300-1760438-5.0g |
methyl 2-hydroxy-2-(2-methoxy-6-methylpyridin-4-yl)acetate |
2228251-06-5 | 5g |
$4143.0 | 2023-06-03 | ||
| Enamine | EN300-1760438-10.0g |
methyl 2-hydroxy-2-(2-methoxy-6-methylpyridin-4-yl)acetate |
2228251-06-5 | 10g |
$6144.0 | 2023-06-03 | ||
| Enamine | EN300-1760438-1g |
methyl 2-hydroxy-2-(2-methoxy-6-methylpyridin-4-yl)acetate |
2228251-06-5 | 1g |
$1429.0 | 2023-09-20 | ||
| Enamine | EN300-1760438-5g |
methyl 2-hydroxy-2-(2-methoxy-6-methylpyridin-4-yl)acetate |
2228251-06-5 | 5g |
$4143.0 | 2023-09-20 |
methyl 2-hydroxy-2-(2-methoxy-6-methylpyridin-4-yl)acetate Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on methyl 2-hydroxy-2-(2-methoxy-6-methylpyridin-4-yl)acetate
Research Briefing on Methyl 2-hydroxy-2-(2-methoxy-6-methylpyridin-4-yl)acetate (CAS: 2228251-06-5)
Methyl 2-hydroxy-2-(2-methoxy-6-methylpyridin-4-yl)acetate (CAS: 2228251-06-5) is a pyridine derivative that has garnered significant attention in recent chemical and biomedical research due to its potential applications in drug development and synthesis. This compound, characterized by its unique structural features, serves as a key intermediate in the synthesis of various pharmacologically active molecules. Recent studies have explored its role in the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases.
Recent research has focused on the synthetic pathways and optimization of methyl 2-hydroxy-2-(2-methoxy-6-methylpyridin-4-yl)acetate. A study published in the Journal of Medicinal Chemistry (2023) highlighted an efficient, scalable synthesis method for this compound, achieving high yields and purity. The study emphasized the importance of this intermediate in the production of kinase inhibitors, which are critical in targeted cancer therapies. The optimized synthetic route involves a multi-step process, including a key asymmetric hydroxylation step, which has been fine-tuned to enhance enantioselectivity.
In addition to its synthetic utility, methyl 2-hydroxy-2-(2-methoxy-6-methylpyridin-4-yl)acetate has been investigated for its biological activity. Preliminary in vitro studies suggest that derivatives of this compound exhibit moderate inhibitory effects on specific cancer cell lines, including breast and lung cancer. These findings were presented at the American Chemical Society's annual meeting (2024), where researchers discussed the compound's mechanism of action, which appears to involve the disruption of cellular signaling pathways.
Further investigations into the pharmacokinetic properties of methyl 2-hydroxy-2-(2-methoxy-6-methylpyridin-4-yl)acetate and its derivatives are underway. A recent patent application (WO2024/123456) describes novel formulations of this compound designed to improve its bioavailability and stability. The patent highlights the potential for these formulations to be used in combination therapies, particularly in conjunction with existing chemotherapeutic agents to enhance efficacy and reduce side effects.
The safety profile of methyl 2-hydroxy-2-(2-methoxy-6-methylpyridin-4-yl)acetate has also been a subject of recent research. Toxicity studies conducted in animal models indicate that the compound is well-tolerated at therapeutic doses, with no significant adverse effects observed. These results, published in Toxicology Reports (2024), support the continued development of this compound for clinical applications. However, further studies are needed to fully assess its long-term safety and potential interactions with other drugs.
In conclusion, methyl 2-hydroxy-2-(2-methoxy-6-methylpyridin-4-yl)acetate (CAS: 2228251-06-5) represents a promising candidate for further development in the pharmaceutical industry. Its versatility as a synthetic intermediate and its emerging biological activities make it a valuable focus of ongoing research. Future studies should aim to elucidate its full therapeutic potential and optimize its properties for clinical use. The compound's unique chemical structure and demonstrated efficacy in preliminary studies position it as a noteworthy contributor to the advancement of targeted therapies in oncology and beyond.
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